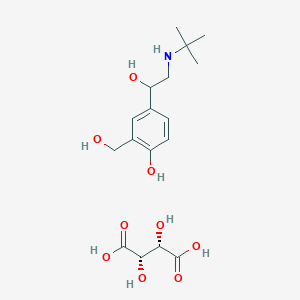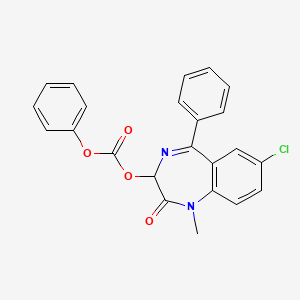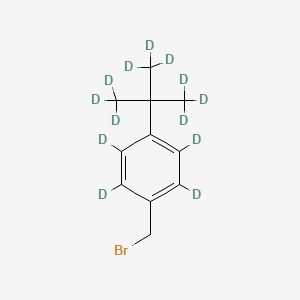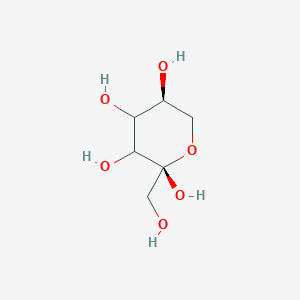![molecular formula C20H24N2OS B13845494 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6](/img/structure/B13845494.png)
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 is a chemical compound belonging to the phenothiazine class of molecules. Phenothiazines are characterized by their tricyclic structure, which includes a nitrogen-containing thiazine ring linked to two benzene rings. This particular compound features a propanone group (a ketone functional group linked to a three-carbon side chain) attached to one end of the phenothiazine core and a dimethylaminopropyl group at the other end .
Méthodes De Préparation
The synthesis of 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 involves several steps. The general synthetic route includes the following steps:
Formation of the phenothiazine core: This is typically achieved through the cyclization of appropriate precursors under acidic conditions.
Introduction of the dimethylaminopropyl group: This step involves the alkylation of the phenothiazine core with a suitable alkylating agent, such as 1-bromo-3-dimethylaminopropane.
Attachment of the propanone group: This is done through a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in organic synthesis.
Biology: It is used in studies involving the modulation of neurotransmitter levels and signaling pathways in the central nervous system.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic effects, such as antipsychotic and antiemetic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 involves its interaction with cellular components by binding to specific receptors in the central nervous system. It primarily affects serotonin and norepinephrine receptors, leading to an increase in their extracellular concentrations. This modulation of neurotransmitter levels and signaling ultimately impacts mood, cognition, and behavior. The compound also has an antagonistic effect on certain dopamine receptors, further contributing to its impact on neurotransmission .
Comparaison Avec Des Composés Similaires
1-[10-[2-(Dimethylamino)propyl]phenothiazin-2-yl-1-propanone-d6 can be compared with other similar compounds, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Propriétés
Formule moléculaire |
C20H24N2OS |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3/i3D3,4D3 |
Clé InChI |
UVOIBTBFPOZKGP-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CC)C([2H])([2H])[2H] |
SMILES canonique |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)




![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)
![[3-[4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone](/img/structure/B13845461.png)




